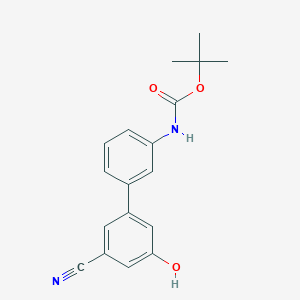
5-(3-BOC-Aminophenyl)-3-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-BOC-Aminophenyl)-3-cyanophenol, 95% (5-3-BOC-AP-3-CP) is an aromatic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 343.35 g/mol and a melting point of 170-173 °C. 5-3-BOC-AP-3-CP is widely used as a reagent in organic synthesis, as a dye in various staining techniques, and as an intermediate for the synthesis of other compounds. It is also used in the preparation of a variety of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 5-3-BOC-AP-3-CP is not fully understood. However, it is believed that the compound acts as an electron donor or acceptor in various reactions. It is also believed to interact with nucleic acids, proteins, and other molecules in a variety of ways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-3-BOC-AP-3-CP are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including the modulation of gene expression and the regulation of metabolic pathways. In addition, it is believed that the compound may have an effect on the immune system, as well as on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-3-BOC-AP-3-CP in laboratory experiments is its high reactivity. This makes it an ideal reagent for a variety of organic synthesis reactions. In addition, the compound is relatively stable and can be stored at room temperature. However, the compound is toxic and should be handled with care.
Orientations Futures
Given the wide range of applications of 5-3-BOC-AP-3-CP, there are a number of potential future directions for research. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of new synthesis methods. In addition, research into the use of the compound in the synthesis of pharmaceuticals and other compounds could lead to the development of new drugs and other compounds. Finally, further research into the mechanism of action of the compound could lead to a better understanding of its effects on the body.
Méthodes De Synthèse
5-3-BOC-AP-3-CP can be synthesized via a two-step process. The first step involves the reaction of 3-cyanophenol with a base, such as sodium hydroxide, in aqueous ethanol. This reaction yields 5-3-BOC-AP-3-CP as the major product. The second step involves the reaction of 5-3-BOC-AP-3-CP with a base, such as sodium hydroxide, in aqueous ethanol. This reaction yields 5-3-BOC-AP-3-CP as the major product.
Applications De Recherche Scientifique
5-3-BOC-AP-3-CP is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a dye in various staining techniques, and as an intermediate for the synthesis of other compounds. It is also used in the preparation of a variety of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. In addition, 5-3-BOC-AP-3-CP has been used in the analysis of DNA and RNA, and in the synthesis of polymers and polysaccharides.
Propriétés
IUPAC Name |
tert-butyl N-[3-(3-cyano-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-13(9-15)14-7-12(11-19)8-16(21)10-14/h4-10,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLUHXZJMVKFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(3-cyano-5-hydroxyphenyl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


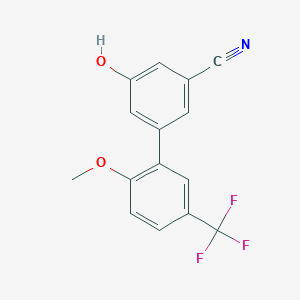
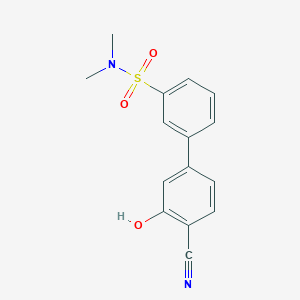
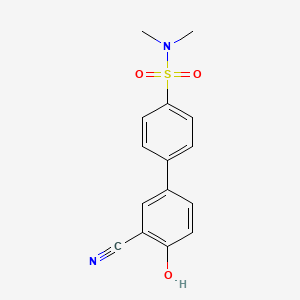


![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
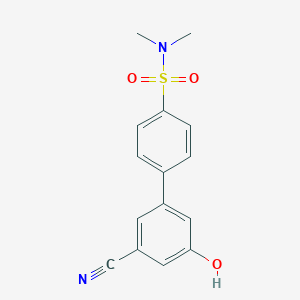
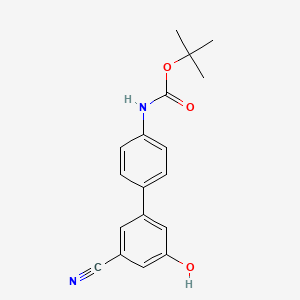
![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)


![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)